molecular formula C7HF13O B14422116 1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene CAS No. 84195-42-6

1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene

Cat. No.: B14422116
CAS No.: 84195-42-6
M. Wt: 348.06 g/mol
InChI Key: HMWAEFMAFARKHQ-UHFFFAOYSA-N
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Description

1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene is a fluorinated organic compound with the molecular formula C9F18O3 . This compound is known for its unique chemical structure, which includes multiple fluorine atoms and an ether linkage. It is used in various industrial applications due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and reactivity, allowing it to participate in various chemical reactions. The ether linkage in its structure also plays a role in its reactivity and stability .

Comparison with Similar Compounds

1,2,3,4,4,4-Hexafluoro-3-(heptafluoropropoxy)but-1-ene can be compared with other similar fluorinated compounds, such as:

These compounds share similar fluorinated structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of multiple fluorine atoms and an ether linkage, which imparts distinct chemical properties and applications .

Properties

CAS No.

84195-42-6

Molecular Formula

C7HF13O

Molecular Weight

348.06 g/mol

IUPAC Name

1,2,3,4,4,4-hexafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene

InChI

InChI=1S/C7HF13O/c8-1-2(9)3(10,5(13,14)15)21-7(19,20)4(11,12)6(16,17)18/h1H

InChI Key

HMWAEFMAFARKHQ-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F)F

Origin of Product

United States

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